molecular formula C20H14ClN3O3S B12609519 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide CAS No. 918493-37-5

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide

Cat. No.: B12609519
CAS No.: 918493-37-5
M. Wt: 411.9 g/mol
InChI Key: VVBYSZZLBOUKPG-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide is a synthetic indole derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a carboxamide moiety at the 2-position of the indole scaffold, a key functional group known to confer inhibitory properties by forming hydrogen bonds with a variety of enzymes and protein targets . The molecular structure is further elaborated with a benzenesulfonyl group at the 3-position and a chloro substituent at the 5-position of the indole ring, fine-tuning its electronic properties and binding characteristics. Indole carboxamide derivatives are of significant interest in drug discovery due to their wide range of reported biological activities. Research into analogous compounds has demonstrated potential in areas such as enzyme inhibition for targets like HLGP, HIV-1, and renin . Furthermore, structurally related 5-chloroindole and benzenesulfonamide hybrids have shown promising in vitro antimicrobial and anticancer activities in scientific studies, making this chemotype a valuable scaffold for developing new therapeutic agents . The presence of the pyridine-3-carboxamide (nicotinamide) component is also noteworthy, as this pharmacophore is associated with biological activity, including sirtuin inhibition, which is relevant in fields such as oncology . This compound is supplied for research purposes to investigate these mechanisms and to support the synthesis and evaluation of new bioactive molecules. It is intended for use in laboratory settings only.

Properties

CAS No.

918493-37-5

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14ClN3O3S/c21-14-8-9-17-16(11-14)18(28(26,27)15-6-2-1-3-7-15)19(23-17)24-20(25)13-5-4-10-22-12-13/h1-12,23H,(H,24,25)

InChI Key

VVBYSZZLBOUKPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et₃N).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing sulfonamide moieties. Research indicates that derivatives similar to N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide exhibit potent antibacterial activities against various pathogens. For instance, compounds with a sulfonamide group have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL for certain analogs .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have demonstrated that chlorinated derivatives exhibit considerable cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The antitumor activity is often linked to the presence of specific functional groups that enhance interaction with biological targets involved in tumor progression .

Structure-Activity Relationship

The SAR studies reveal that modifications to the benzene ring and the positioning of electron-withdrawing groups significantly influence the biological activity of the compound. For example, substituting a chlorine atom at specific positions has been shown to enhance antibacterial properties, while other modifications can affect lipophilicity and solubility, thereby impacting bioavailability .

Antibacterial Evaluation

A study conducted by Kamble et al. evaluated a series of sulfonamide-derived compounds, including those structurally related to this compound. The results indicated that certain derivatives displayed superior antibacterial activity compared to standard antibiotics, highlighting their potential as new therapeutic agents against resistant bacterial strains .

Antitumor Research

In another investigation, researchers synthesized several chlorinated indole derivatives and assessed their antitumor efficacy against HepG2 and MCF-7 cell lines. The study found that specific structural modifications led to enhanced cytotoxic effects, suggesting pathways for further development of potent anticancer agents based on this scaffold .

Data Summary Table

ApplicationActivity TypeMIC/IC50 ValuesReferences
AntibacterialStaphylococcus aureus4 µg/mL
Escherichia coli10 µg/mL
AntitumorHepG2 Cell LineIC50 = 15 µM
MCF-7 Cell LineIC50 = 20 µM

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various enzymes and proteins, leading to the inhibition of their activity. This inhibition can result in the modulation of various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares functional motifs with two analogs (Table 1):

Table 1: Structural Comparison
Property N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide 4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide 2-((5-chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide
Core Structure 5-Chloroindole Pyridine-sulfonamide Pyridine-pyrazole
Key Substituents Benzenesulfonyl, pyridine-3-carboxamide Benzylthio, 3,4-dichlorophenyl carbamoyl Isopropyl-methylpyrazole, methoxybenzamide
Functional Groups Sulfonamide, carboxamide Sulfonamide, thiobenzyl, carbamoyl Pyrazole, methoxy, carboxamide
Molecular Weight (g/mol) Not reported in evidence 474.37 ~450 (estimated)
Synthetic Yield Not reported 57% Not reported
Key Observations:
  • Sulfonamide vs. Pyrazole : The target compound and the analog from both include sulfonamide groups, which are associated with enhanced solubility and protein-binding capabilities. In contrast, the pyrazole-containing analog () may exhibit kinase-inhibitory activity due to its heterocyclic core .

Physicochemical and Spectroscopic Properties

Melting Points and Stability
  • The analog in has a melting point of 205–208°C, indicative of high crystallinity, likely due to strong intermolecular hydrogen bonding from sulfonamide and carbamoyl groups . The target compound’s benzenesulfonyl group may similarly enhance thermal stability.
Spectroscopic Data
  • IR Spectroscopy : The sulfonamide group in shows SO₂ stretches at 1352 cm⁻¹ and 1155 cm⁻¹, which are characteristic and likely shared with the target compound .
  • NMR Shifts : The pyridine protons in resonate at δ 8.58–8.89 ppm, comparable to the pyridine-3-carboxamide in the target compound. The indole’s NH proton (absent in ) would likely appear downfield (~δ 10–12 ppm).

Biological Activity

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide is a synthetic organic compound featuring a complex structure that includes an indole core, a benzenesulfonyl group, and a chloro substituent. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

  • Molecular Formula : C20H14ClN3O3S
  • Molecular Weight : 417.9 g/mol
  • CAS Number : 918493-68-2

The structural complexity of this compound allows it to interact with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The benzenesulfonyl group enhances binding affinity to specific molecular targets, while the chloro group may influence the compound's pharmacokinetics and bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of indole compounds can inhibit cancer cell proliferation and induce apoptosis. The compound's mechanism involves targeting lysosomal pathways, which are crucial in cancer cell survival and metastasis.

Case Study:
A study demonstrated that related indole derivatives exhibited significant inhibitory effects on hepatocellular carcinoma cells by inducing autophagy and apoptosis through lysosome-mediated pathways. This suggests that this compound may share similar mechanisms, warranting further investigation into its anticancer efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may possess activity against various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Overview

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μg/mL
Escherichia coli> 1562.5 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432 μg/mL

These findings indicate that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The introduction of various functional groups has been shown to enhance its biological activity.

Table 2: Summary of Synthetic Pathways

Step Description
Indole Core FormationFischer indole synthesis from phenylhydrazine and aldehyde/ketone
SulfonylationReaction with benzenesulfonyl chloride in the presence of a base
ChlorinationChlorination at the 5-position using thionyl chloride or phosphorus pentachloride

Future Directions

The promising biological activities exhibited by this compound warrant further exploration. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacodynamics and pharmacokinetics.
  • Mechanistic Studies : To elucidate the specific molecular targets involved in its anticancer and antimicrobial activities.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

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